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Compound of Interest

Compound Name: Emmolic acid

CAS No.: 21302-79-4

Cat. No.: B1668772

Get Quote

Abstract & Introduction
Emmolic acid (Ceanothic acid) is a pentacyclic triterpenoid belonging to the rare ceanothane

class, characterized by an A-ring contraction (five-membered ring A) compared to the classic

lupane skeleton. Originally isolated from Embelia ribes and Ceanothus americanus, it exhibits

significant pharmacological potential, including anti-inflammatory and antimicrobial activities.

Accurate structural elucidation of Emmolic acid is challenging due to the A-ring contraction,

which alters standard triterpene chemical shifts. This guide provides a definitive protocol for its

identification, distinguishing it from common analogues like betulinic acid or oleanolic acid

using diagnostic NMR markers.

Experimental Protocol
Sample Preparation
The choice of solvent is critical for Emmolic acid due to its dicarboxylic acid nature, which can

lead to signal broadening or solubility issues in non-polar solvents.
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Preferred Solvent:Pyridine-d5 (C₅D₅N).

Rationale: Excellent solubility for triterpenoid acids; prevents aggregation; provides sharp

hydroxyl and carboxyl signals; shifts signals to distinct regions compared to chlorinated

solvents.

Alternative Solvent:Methanol-d4 (CD₃OD).

Rationale: Good for general screening but may cause exchange of acidic protons,

resulting in the loss of -COOH and -OH signals.

Concentration: 10–15 mg in 0.6 mL solvent for optimum 13C sensitivity.

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters
Frequency: 500 MHz or higher recommended for resolving overlapping methyl signals.

Temperature: 298 K (25°C).

Pulse Sequences:

1H: zg30 (30° pulse) with 1-2 second relaxation delay.

13C: zgpg30 (power-gated decoupling) with 2-3 second relaxation delay to ensure

quantitative carbonyl detection.

2D: HSQC, HMBC, and NOESY are mandatory for stereochemical assignment of the

contracted A-ring.

Workflow Visualization
The following diagram outlines the logical flow for confirming the Ceanothane skeleton.
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Crude Extract / Purified Fraction

Dissolve in Pyridine-d5
(Prevents Aggregation)

Acquire 1H & 13C NMR
(500 MHz+)

Check Methyl Region (0.8 - 1.7 ppm)
Are there 7 Singlets?

Check A-Ring Markers
H-2 (s) & H-3 (s/d)

Yes (5x Me + 1x Isopropyl)

Re-evaluate Structure
(Lupane/Oleanane?)

No

Check Isopropenyl Group
Exocyclic CH2 (4.6-4.9 ppm)

H-2 (~2.5-3.2 ppm)

No

CONFIRMED: Emmolic Acid
(Ceanothane Skeleton)

Present Absent

Click to download full resolution via product page

Caption: Logical decision tree for the NMR-based identification of Emmolic Acid.
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Spectral Data Analysis
Diagnostic 1H NMR Data (Pyridine-d5)
The A-ring contraction creates a unique electronic environment for protons H-1, H-2, and H-3.

Unlike typical triterpenes where H-3 is an axial doublet of doublets (dd), in Emmolic acid, the

geometry forces distinct multiplicities.

Position Shift (δ ppm) Multiplicity Assignment Logic

H-1 ~2.4 - 2.6 s (or d)

Methine proton at the

ring junction;

diagnostic for A-ring

contraction.

H-2 3.18 s

Key Marker: The

singlet nature of H-2 is

highly characteristic of

the ceanothane

skeleton.

H-3 4.99 br s / d

Carbinol proton.

Downfield shift due to

proximity to C-1

carboxyl and ring

strain.

H-29a 4.60 - 4.70 br s
Exocyclic methylene

(isopropenyl group).

H-29b 4.80 - 4.90 br s
Exocyclic methylene

(isopropenyl group).

Methyls 0.88 - 1.70 7 x Singlets

Includes C-23, C-24,

C-25, C-26, C-27, and

C-30 (vinylic methyl

~1.70).

Diagnostic 13C NMR Data (Pyridine-d5)
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Emmolic acid is a dicarboxylic acid. The presence of two carboxyl signals and the specific

shifts of the A-ring carbons are the ultimate proof of structure.

Position Shift (δ ppm) Type Structural Insight

C-1 177.9 COOH

Carboxylic acid at the

contracted ring

junction.

C-28 178.7 COOH

Carboxylic acid at

position 17 (typical of

betulinic acid types).

C-20 151.3 Cq
Quaternary olefinic

carbon (Isopropenyl).

C-29 110.8 CH₂
Exocyclic methylene

carbon.

C-3 85.0 CH-OH

Oxygenated methine;

shift is distinct from

lupane (typically ~78

ppm).

C-2 65.7 CH

Methine carbon

adjacent to the

carboxyl group.

Structural Validation Logic
The "Two Carboxyl" Rule: Unlike Betulinic acid (one COOH at C-28) or Lupeol (no COOH),

Emmolic acid must show two signals >175 ppm.

The A-Ring Contraction: In standard triterpenes (6-membered A-ring), C-3 appears around

78 ppm. In Emmolic acid (5-membered A-ring), C-3 is deshielded to ~85 ppm.

H-2 Singlet: The absence of vicinal coupling for H-2 (appearing as a singlet) confirms the

specific stereochemistry and ring strain of the ceanothane A-ring.
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Note: Confirms the C-1/C-28 carboxyl assignments and C-3/C-2 shifts.

PubChem Compound Summary

Emmolic Acid (C30H46O5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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